molecular formula C11H14ClNO3S B2665667 Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544428-38-8

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2665667
CAS No.: 544428-38-8
M. Wt: 275.75
InChI Key: FXKSBBGLAJEBAR-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also has a chloroacetyl group, an amino group, and a carboxylate group.


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For example, amines can react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Novel Heterocyclic Disperse Dyes

Thiophene derivatives have been synthesized and applied as disperse dyes for dyeing polyester fibers, showcasing their utility in textile applications. Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, among others, was used to synthesize monoazo disperse dyes that dyed polyester fabric in shades of yellow, deep pink, brown, and brownish purple. These dyes displayed very good wash, perspiration, sublimation, and rub fastness ratings, although they had poor photostability. This application highlights the role of thiophene derivatives in developing new dyes with desirable properties for industrial textile manufacturing (Iyun et al., 2015).

Antimicrobial Activity

Thiophene derivatives, including those similar to Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, have been evaluated for their antimicrobial activity. Studies have shown that highly substituted thiophene derivatives exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. The antimicrobial efficacy of these compounds underscores their potential in medicinal chemistry and pharmaceutical research (Prasad et al., 2017).

Synthesis and Fluorescence Properties

Research into the synthesis and characterization of thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has also been conducted to explore their novel fluorescence properties. These studies are crucial for developing new materials for optical and electronic applications, indicating the versatility of thiophene derivatives in scientific research beyond their traditional roles (Pusheng, 2009).

Crystal Structure and Computational Study

Thiophene derivatives are also subjects of crystallographic and computational studies to understand their structural and interaction properties better. Such research provides insights into the molecular interactions and properties of these compounds, facilitating their application in various scientific fields, including material science and drug design (Tao et al., 2020).

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSBBGLAJEBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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